Tert-butyl 4-hydroxypyridin-2-ylcarbamate

Descripción

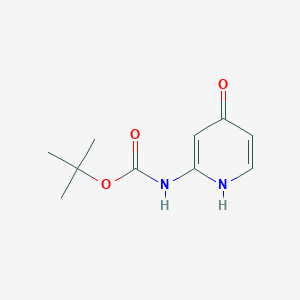

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-oxo-1H-pyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-6-7(13)4-5-11-8/h4-6H,1-3H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXGQQHRWHRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Solubility Profile of tert-butyl 4-hydroxypyridin-2-ylcarbamate

This guide details the solubility profile, physicochemical behavior, and handling protocols for tert-butyl 4-hydroxypyridin-2-ylcarbamate (CAS: 937263-39-3).

Executive Summary & Chemical Identity

tert-butyl 4-hydroxypyridin-2-ylcarbamate is a bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors and neurological therapeutics. Its solubility behavior is non-intuitive because it does not behave strictly as a lipophilic carbamate nor as a simple polar heterocycle.

Instead, its behavior is governed by a tautomeric equilibrium between the 4-hydroxypyridine form and the dominant 2-amino-4-pyridone form. Understanding this duality is critical for selecting the correct solvents for reaction, extraction, and recrystallization.

Physicochemical Snapshot

| Property | Value / Description |

| CAS Number | 937263-39-3 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| pKa (Predicted) | ~11.0 (NH-Boc), ~3.3 (Pyridinium), ~8.5 (OH/NH Tautomer) |

| LogP (Predicted) | 1.4 – 1.9 (varies by tautomer) |

| H-Bond Donors | 2 (Amide NH, Pyridone NH/OH) |

| H-Bond Acceptors | 3 (Carbonyls, Pyridine N) |

The Mechanistic Basis of Solubility: Tautomerism

To predict solubility accurately, one must recognize that this compound exists in equilibrium. While the Boc group adds lipophilicity, the 4-hydroxypyridine core prefers the pyridone tautomer in solution.

-

The Pyridone Effect: The pyridone form creates strong intermolecular hydrogen-bonding networks (dimers/stacks), significantly reducing solubility in non-polar solvents like Hexanes or Toluene compared to a standard pyridine derivative.

-

The Boc Effect: The tert-butyl carbamate moiety disrupts some of this stacking, providing just enough lipophilicity to allow solubility in chlorinated solvents and esters, which unsubstituted pyridones often lack.

Visualization: Tautomeric Impact on Solubility

Figure 1: The dominance of the Pyridone tautomer drives the compound's preference for polar aprotic solvents over non-polar hydrocarbons.

Solubility Landscape & Solvent Selection

The following data categorizes solvents based on their utility for Reaction , Workup (Extraction) , and Purification .

Class A: High Solubility (Primary Reaction Media)

Best for: Nucleophilic substitutions, couplings (Suzuki/Buchwald), and stock solutions.

-

DMSO (Dimethyl sulfoxide): >100 mg/mL. Excellent solvating power breaks intermolecular H-bonds.

-

DMF / DMAc: High solubility.[1] Standard solvents for alkylation reactions involving this scaffold.

-

Methanol / Ethanol: High solubility, especially when warm. Useful for transfers but nucleophilic nature may limit use in electrophilic reactions.

Class B: Moderate Solubility (Workup & Extraction)

Best for: Liquid-Liquid Extraction (LLE) and Chromatography.

-

DCM (Dichloromethane): Moderate to High. The standard solvent for extraction. The Boc group ensures the molecule partitions into the organic layer, provided the aqueous pH is not extremely basic (which would deprotonate the pyridone).

-

Ethyl Acetate (EtOAc): Moderate. Often used in mixtures with Hexane for silica chromatography.

-

THF (Tetrahydrofuran): Good solubility. excellent for reactions; however, salts may precipitate out.

Class C: Low / Anti-Solvents (Purification)

Best for: Precipitation and Crystallization.

-

Water: Low solubility at neutral pH. Solubility increases significantly at pH > 10 (anion formation) or pH < 2 (cation formation).

-

Hexanes / Heptane: Insoluble. Used to "crash out" the product from DCM or EtOAc solutions.

-

Diethyl Ether / TBME: Low solubility. Often used to triturate the solid to remove non-polar impurities.

Solubility Decision Matrix

| Solvent | Solubility Rating | Primary Application | Technical Note |

| DMSO | ★★★★★ (High) | NMR, Bio-assay, difficult reactions | Difficult to remove; requires lyophilization or aqueous wash. |

| DCM | ★★★★☆ (Good) | Extraction, Chromatography | Best general-purpose solvent for this intermediate. |

| Methanol | ★★★★☆ (Good) | Recrystallization (Hot) | Proticity can interfere with base-sensitive reactions. |

| EtOAc | ★★★☆☆ (Mod) | Extraction, TLC | Solubility may drop if the sample is highly crystalline/pure. |

| Water | ★☆☆☆☆ (Low) | Anti-solvent / Wash | Product precipitates at pH 6–7. Soluble as salt at pH 1 or 12. |

| Hexane | ☆☆☆☆☆ (Nil) | Precipitation | Use to maximize yield during filtration. |

Experimental Protocols

Protocol A: Solubility Assessment (Visual Method)

Use this rapid protocol to verify solubility for a specific batch, as impurity profiles can alter dissolution rates.

-

Preparation: Weigh 10 mg of tert-butyl 4-hydroxypyridin-2-ylcarbamate into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments (starting volume).

-

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended for pyridones to break crystal lattice energy.

-

Endpoint:

-

Soluble: Clear solution at <500 µL (Solubility > 20 mg/mL).

-

Moderately Soluble: Clear solution at 500 µL – 2 mL (Solubility 5–20 mg/mL).

-

Insoluble: Visible particles remain after 2 mL (>0.2% w/v).

-

Protocol B: Purification via pH-Swing Precipitation

This method leverages the amphoteric nature of the hydroxypyridine core to purify without chromatography.

-

Dissolution: Dissolve crude material in minimal Methanol or DMF .

-

Acidification: Add 1M HCl dropwise until pH ~2. The pyridine nitrogen protonates, increasing water solubility.

-

Filtration: Filter off any non-basic impurities (lipophilic byproducts) that do not dissolve.

-

Precipitation: Slowly neutralize the filtrate with Saturated NaHCO₃ or 1M NaOH to pH 6–7.

-

Mechanism: At neutral pH, the zwitterionic/neutral form dominates and solubility crashes.

-

-

Collection: Filter the resulting white precipitate. Wash with Cold Water followed by Hexanes .

-

Drying: Vacuum dry at 40°C.

Workflow Visualization: Purification Strategy

Figure 2: Standard workup procedure leveraging the solubility differential between DCM (solvent) and Hexanes (anti-solvent).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 937263-39-3. Retrieved from [Link]

-

Organic Syntheses (2006). Synthesis of N-Boc-2-aminopyridines and related carbamates. Org. Synth. 2006, 83, 170. Retrieved from [Link]

- European Patent Office.Process for the preparation of substituted pyridines. Patent EP3752488A1.

Sources

Tautomeric Dynamics in Heterocyclic Scaffolds: A Comparative Analysis of 2-Amino-4-pyridone and 4-Hydroxypyridine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists Estimated Reading Time: 12 Minutes

Executive Summary: The Tautomer Trap

In heterocyclic drug design, the assumption of a fixed static structure is a frequent cause of lead optimization failure. The 4-hydroxypyridine/4-pyridone system represents a classic "chameleon" scaffold where the dominant species changes based on phase, solvent dielectric, and substitution patterns.

This guide delineates the physicochemical and structural differences between the unsubstituted 4-hydroxypyridine system and its amino-substituted analog, 2-amino-4-pyridone . While both systems exhibit prototropic tautomerism, the introduction of the 2-amino group fundamentally alters the electronic landscape, significantly stabilizing the keto (pyridone) form and creating a distinct hydrogen-bond donor/acceptor (H-bond D/A) motif critical for kinase inhibitor specificity.

The Thermodynamic Landscape

To understand the difference, we must first establish the baseline equilibrium of the parent scaffold.

4-Hydroxypyridine vs. 4-Pyridone

The equilibrium exists between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).[1]

-

Gas Phase: The 4-hydroxypyridine (enol) form is thermodynamically preferred by approximately 2.4–3.0 kcal/mol . This is driven by the preservation of classical pyridine aromaticity.

-

Solution (Polar) & Solid State: The equilibrium shifts dramatically to the 4-pyridone (keto) form.

-

Driver 1 (Solvation): The pyridone form has a significantly higher dipole moment, leading to large favorable solvation energies in polar media (water, DMSO, methanol) that overcome the loss of classical aromaticity.

-

Driver 2 (Lattice Energy): In the solid state, pyridones form strong intermolecular hydrogen-bonded networks (head-to-tail dimers or chains), locking the molecule in the keto form.

-

The 2-Amino Substituent Effect

When an amino group is introduced at the C2 position to form 2-amino-4-pyridone , the equilibrium is further biased toward the keto form compared to the unsubstituted parent.

-

Electronic Push-Pull: The 2-amino group acts as a strong

-donor (+M effect). It donates electron density into the ring, which can be delocalized onto the C4 carbonyl oxygen. This creates a "push-pull" electronic stabilization that reinforces the C=O bond character. -

Resonance Energy: While 4-pyridone relies on nitrogen lone-pair donation to maintain "aromatic-like" character, 2-amino-4-pyridone has an additional exocyclic nitrogen donor, making the keto tautomer electronically robust even in less polar environments.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibria and the resonance stabilization provided by the 2-amino group.

Figure 1: Comparative tautomeric equilibria. Note the strong bias toward the keto form in the amino-substituted system due to electronic stabilization.

Structural & Pharmacological Implications[2][3]

The distinction between these tautomers is not merely academic; it dictates the Hydrogen Bond Donor/Acceptor (H-bond D/A) pattern presented to a biological target (e.g., a kinase hinge region).

H-Bond Motifs (The "Barcode")

| Feature | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) | 2-Amino-4-pyridone |

| C4 Functionality | Hydroxyl (-OH) | Carbonyl (C=O) | Carbonyl (C=O) |

| Ring Nitrogen | Pyridine-like (Acceptor) | Amide-like (Donor) | Amide-like (Donor) |

| 2-Position | H | H | Amino (-NH2) (Donor) |

| H-Bond Pattern | A - D (Ring N - OH) | D - A (Ring NH - C=O) | D - D - A (Ring NH - 2-NH2 - C=O) |

| Primary Target Class | Lewis Acid Centers | Kinase Hinges (Donor-Acceptor) | Complex Hinge Binders |

The Kinase Inhibitor Context

In kinase drug discovery, the "hinge region" of the ATP binding site typically requires a specific D-A or D-A-D complement.

-

4-Pyridone: Often mimics the amide backbone of the inhibitor, presenting a Donor (NH) and Acceptor (C=O).

-

2-Amino-4-pyridone: Provides a "sticky" triangular motif. The exocyclic amine (Donor), the ring NH (Donor), and the Carbonyl (Acceptor) allow for high-affinity, specific binding networks that can displace active site water molecules.

Critical Insight: Docking software often fails to predict the correct tautomer automatically. If you dock 2-amino-4-hydroxypyridine (enol) into a pocket requiring a donor at the ring nitrogen, the pose will be scored incorrectly as a clash or a weak binder. Always manually generate and dock the pyridone tautomer.

Experimental Validation Protocols

Distinguishing these tautomers requires specific spectroscopic techniques. Standard LC-MS is insufficient as it cannot differentiate tautomers (identical mass).

Protocol A: UV-Vis Solvatochromism

Use this to assess environmental sensitivity.

-

Prepare Stocks: Dissolve the compound in cyclohexane (non-polar) and water (polar) at 50 µM.

-

Scan: Measure absorbance from 200–400 nm.

-

Analysis:

-

4-Hydroxypyridine: In cyclohexane,

is typically lower (aromatic pyridine-like). -

4-Pyridone: In water,

shifts bathochromically (red shift) due to the extended conjugation of the amide-like system. -

Observation: If the spectrum changes drastically between solvents, significant tautomeric re-equilibration is occurring.

-

Protocol B: NMR Chemical Shift Analysis (Gold Standard)

Use this to definitively assign the dominant species.

Methodology:

-

Solvent Selection: Use DMSO-d6 (favors pyridone) and, if solubility permits, a non-polar solvent like CDCl3 or Toluene-d8 (may show enol populations).

-

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum.

-

Diagnostic Signals:

| Signal | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) |

| C4 (Oxygenated Carbon) | ~160–165 ppm (C-OH) | ~170–180 ppm (C=O) |

| C2/C6 (Alpha Carbons) | ~150 ppm | ~140 ppm (Shielded relative to pyridine) |

Interpretation:

-

A signal >170 ppm at the C4 position is the "smoking gun" for the pyridone tautomer.

-

In 2-amino-4-pyridone , the C4 carbonyl signal will remain high (>170 ppm), and the C2 signal will shift due to the amino substituent, but the Ring NH proton (if visible in 1H NMR) will be broad and downfield (~11-13 ppm).

Computational Strategy (DFT)

For novel derivatives where synthesis is difficult, use Density Functional Theory (DFT) to predict the

Recommended Workflow

-

Geometry Optimization: B3LYP/6-311+G(d,p).

-

Solvation Model: PCM or SMD (Solvation Model based on Density) using Water (

) and Chloroform ( -

Frequency Calculation: Ensure no imaginary frequencies (true minimum).

-

Energy Calculation: Compare

.-

If

kcal/mol, the Keto form is dominant (>95%). -

2-Amino-4-pyridone typically shows

to

-

References

-

Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews. Link

-

Forlani, L., et al. (2002).[2][3] Tautomerism of Hydroxy Pyridines.[1][2][3][4][5] Arkivoc.[2][3] Link

-

Zhang, Y., & Pike, A. (2021).[6] Pyridones in drug discovery: Recent advances.[6] Bioorganic & Medicinal Chemistry Letters.[6] Link

-

Jones, R. A., & Roney, B. D. (1967). Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone.[7] Journal of the Chemical Society B. Link

-

Custer, T. G., et al. (2019). Stability of 4-pyridone vs 4-pyridinol.[8] Chemistry Stack Exchange / Gaussian Calculations. Link

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Synthesis of VRK1/VRK2 inhibitors from aminopyridine building blocks

Application Notes & Protocols

Topic: Synthesis of VRK1/VRK2 Inhibitors from Aminopyridine Building Blocks For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Executive Summary: The Rationale for Targeting VRK1/VRK2 with Aminopyridine Scaffolds

Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2) are active serine/threonine kinases that have emerged as significant therapeutic targets due to their involvement in a host of fundamental cellular processes.[1][2] VRK1 is a critical regulator of cell cycle progression, chromatin remodeling, and the DNA damage response, with overexpression linked to poor prognosis in various cancers.[3][4][5] VRK2 modulates key signal transduction cascades, including the mitogen-activated protein kinase (MAPK) pathway, and has been associated with neurological disorders and cancer.[6][7] The development of potent and selective small molecule inhibitors for these kinases is therefore a high-priority area in drug discovery.

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in kinase inhibitor design.[8][9][10] Its utility stems from its low molecular weight and its ability to act as a bioisostere for the purine core of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[11] This guide details the design rationale, synthetic protocols, and validation methods for a series of aminopyridine-based inhibitors targeting VRK1 and VRK2, leveraging a structure-based hybridization strategy.[12][13]

The Target: VRK1 and VRK2 Signaling Pathways

Understanding the signaling context of VRK1 and VRK2 is paramount for appreciating the therapeutic potential of their inhibition.

VRK1 Signaling: VRK1 is a nuclear kinase that acts as a crucial node in cell proliferation pathways.[1] It is activated by mitogenic signals from the MAPK pathway and proceeds to phosphorylate a suite of downstream targets.[14] Key substrates include transcription factors like p53 (leading to its stabilization), c-Jun, and ATF2, as well as histone H3, influencing chromatin structure and gene expression.[1][3][4] By regulating these factors, VRK1 plays a pivotal role in G1/S and G2/M cell cycle transitions.[3][14]

VRK2 Signaling: VRK2 primarily functions by modulating MAPK signaling cascades.[6] The isoform VRK2A can directly interact with proteins like KSR1 and MEK, preventing the phosphorylation of ERK.[6] This inhibitory action effectively dampens signal transmission from upstream activators like EGF and ErbB2, thereby regulating cellular responses to growth factors.[6] In certain cancers, such as ErbB2+ breast cancer, VRK2 levels are significantly reduced, suggesting its downregulation is a mechanism to permit unimpeded MAPK signaling and promote tumor growth.[6]

Design and Synthesis Strategy

Rationale: A Hybrid Approach

The design strategy is based on the hybridization of two key structural motifs.[12]

-

The 2-Aminopyridine Core: This scaffold is known to form productive hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[12][13]

-

The Difluorophenol Moiety: This group is borrowed from the promiscuous kinase inhibitor BI-D1870. Co-crystal structures revealed that this moiety makes favorable polar interactions with conserved residues within the VRK ATP-binding site.[12]

By fusing these two components, the goal is to create a new chemical entity with enhanced potency and selectivity for VRK1 and VRK2. The synthetic route is designed for efficiency and versatility, allowing for the exploration of structure-activity relationships (SAR) by modifying substituents on either side of the central aminopyridine core.[12][13]

General Synthetic Workflow: Two-Step Suzuki-Miyaura Coupling

The core synthesis is achieved via a rapid and efficient two-step, microwave-assisted Suzuki-Miyaura cross-coupling reaction.[12][15][16] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids, making it ideal for constructing the desired bi-aryl and tri-aryl aminopyridine structures.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol: Two-Step Suzuki-Miyaura Synthesis of a 3,5-Diaryl-2-aminopyridine

This protocol is adapted from the methodology described by Serafim, R. A. M., et al. (2019) in ACS Medicinal Chemistry Letters.[12] It details the synthesis of a representative inhibitor from 2-amino-3,5-dibromopyridine and two different aryl boronic acids.

Materials and Reagents:

-

2-amino-3,5-dibromopyridine

-

Aryl boronic acid 1 (e.g., (2,6-difluorophenyl)boronic acid)

-

Aryl boronic acid 2 (e.g., (4-methoxyphenyl)boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Microwave reactor vials

Step 1: Synthesis of the Mono-arylated Intermediate (First Suzuki Coupling)

-

Reaction Setup: To a 10 mL microwave vial, add 2-amino-3,5-dibromopyridine (1.0 eq), aryl boronic acid 1 (1.1 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize the palladium catalyst and hinder the reaction.

-

Microwave Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mono-arylated aminopyridine intermediate.

Step 2: Synthesis of the Final Di-aryl Product (Second Suzuki Coupling)

-

Reaction Setup: To a 10 mL microwave vial, add the purified mono-arylated intermediate from Step 1 (1.0 eq), aryl boronic acid 2 (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent Addition & Degassing: Repeat steps 1.2 and 1.3.

-

Microwave Reaction: Heat the reaction in the microwave reactor at 100-120 °C for 30-60 minutes, monitoring for completion.

-

Work-up & Purification: Repeat steps 1.5 and 1.6 to isolate the final 3,5-diaryl-2-aminopyridine inhibitor.

Protocol: Compound Characterization and Validation

1. Structural Confirmation:

-

NMR Spectroscopy: Dissolve the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the synthesized compound.

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Analyze the final product using reverse-phase HPLC with a UV detector to determine its purity, which should ideally be >95% for use in biological assays.

3. In Vitro Kinase Inhibition Assay (Example: IC₅₀ Determination)

-

Assay Principle: The inhibitory potential (IC₅₀) can be determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the amount of ADP produced or the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Procedure Outline:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a multi-well plate, add the kinase (recombinant VRK1 or VRK2), the appropriate substrate (e.g., a peptide substrate), and ATP.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at the recommended temperature and time for the kinase reaction to proceed.

-

Stop the reaction and add the detection reagent according to the kit manufacturer's protocol.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Summary and Interpretation

The following table summarizes data for representative aminopyridine-based inhibitors developed against VRK1 and VRK2, demonstrating the potency achieved through this synthetic approach.

| Compound ID | R¹ Substituent | R² Substituent | VRK1 IC₅₀ (nM) | VRK2 K_D (nM) | Selectivity Score (S₅₀%) |

| 26 [12][17] | 2,6-difluorophenyl | 4-hydroxyphenyl | 150 | N/D | 0.04 |

| 18 [15] | 2,6-difluorophenyl | 3-hydroxyphenyl | >10,000 | 400 | N/D |

| 5 [12] | 2,6-difluorophenyl | 2,6-difluorophenyl | 1,400 | N/D | N/D |

N/D: Not Determined. Selectivity Score S₅₀% represents the fraction of 48 tested kinases inhibited by >50% at a given concentration, with lower values indicating higher selectivity.[12][17]

Interpretation: The data reveals that substitutions on the aminopyridine core significantly impact both potency and selectivity. For instance, compound 26 emerged as a potent and fairly selective VRK1 inhibitor with an IC₅₀ of 150 nM.[12][17] In contrast, the isomeric compound 18 showed poor activity against VRK1 but bound to VRK2 in the mid-nanomolar range, highlighting how subtle structural changes can alter the selectivity profile between these two closely related kinases.[15]

References

-

Valbuena, A., López-Sánchez, I., & Lazo, P. A. (2020). Nuclear functions regulated by the VRK1 kinase. Taylor & Francis Online. [Link]

-

Rocha, M., et al. (2006). VRK1 Signaling Pathway in the Context of the Proliferation Phenotype in Head and Neck Squamous Cell Carcinoma. AACR Journals. [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

-

Munir, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PubMed Central (PMC). [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. ResearchGate. [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

-

Reactome. VRK2 Pathway. Dark Kinase Knowledgebase. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. PubMed. [Link]

-

Fernández, I. F., et al. (2010). VRK2 Inhibits Mitogen-Activated Protein Kinase Signaling and Inversely Correlates with ErbB2 in Human Breast Cancer. PubMed Central (PMC). [Link]

-

UniProt. Serine/threonine-protein kinase VRK2. UniProt. [Link]

-

Synapse, P. (2024). What are VRK1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.. [Link]

-

Serafim, R. A. M., et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia- Related Kinases 1 and 2. ChemRxiv. [Link]

-

GeneCards. (n.d.). VRK2 Gene - VRK Serine/Threonine Kinase 2. GeneCards. [Link]

Sources

- 1. Vaccina related kinase (VRK) family - Creative Enzymes [creative-enzymes.com]

- 2. genecards.org [genecards.org]

- 3. VRK1 signaling pathway in the context of the proliferation phenotype in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are VRK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. VRK2 Inhibits Mitogen-Activated Protein Kinase Signaling and Inversely Correlates with ErbB2 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Etherification of Boc-amino-hydroxypyridines

Welcome to the technical support center for the etherification of Boc-amino-hydroxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and minimizing common pitfalls. Our focus is on understanding the "why" behind the "how," empowering you to troubleshoot effectively and adapt methodologies to your specific substrates.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses the most frequently encountered challenges during the etherification of Boc-amino-hydroxypyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions grounded in chemical principles.

Q1: Why is my etherification yield consistently low or non-existent?

Low or no yield is a common frustration, often stemming from several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Cause 1: Incomplete Deprotonation of the Hydroxypyridine

-

Explanation: The Williamson ether synthesis, a cornerstone of ether formation, is an SN2 reaction that requires a potent nucleophile.[1] In this case, the nucleophile is the pyridinoxide anion, formed by deprotonating the hydroxyl group of your Boc-amino-hydroxypyridine. Incomplete deprotonation results in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.

-

Solution:

-

Stronger Base: For less acidic hydroxypyridines, common bases like potassium carbonate (K₂CO₃) may be insufficient.[2] Consider using stronger bases such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[2]

-

Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the strong base and the pyridinoxide nucleophile.[2] Thoroughly dry all glassware and use anhydrous solvents.

-

Possible Cause 2: Poor Nucleophilicity of the Pyridinoxide

-

Explanation: The nucleophilicity of the pyridinoxide can be significantly influenced by the solvent. Protic solvents (e.g., ethanol, water) can solvate the anion through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.

-

Solution:

-

Solvent Choice: Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.

-

Possible Cause 3: Unreactive Alkylating Agent

-

Explanation: The rate of the SN2 reaction is highly dependent on the leaving group ability of the alkylating agent. The general order of reactivity is R-I > R-Br > R-Cl.[2]

-

Solution:

-

Choice of Halide: If possible, use an alkyl iodide or bromide instead of a chloride.

-

In Situ Iodination (Finkelstein Reaction): If you must use an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ.[2]

-

Possible Cause 4: Competing Elimination Reaction

-

Explanation: The Williamson ether synthesis competes with the E2 elimination pathway, especially when using secondary or tertiary alkyl halides.[1][2] The alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired ether.

-

Solution:

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Decision Tree for Low Etherification Yield.

Q2: I am observing significant N-alkylation of the Boc-amino group or the pyridine nitrogen. How can I improve O-selectivity?

The presence of multiple nucleophilic sites (the hydroxyl oxygen, the Boc-protected amine, and the pyridine ring nitrogen) can lead to a mixture of products.

Possible Cause 1: Ambident Nucleophilicity of Pyridinoxide

-

Explanation: 2- and 4-hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. Alkylation can occur on either the oxygen or the nitrogen atom.[3] The outcome is influenced by factors like the solvent, counter-ion, and the alkylating agent.[3][4]

-

Solution:

-

Hard vs. Soft Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles (e.g., alkyl sulfates) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., alkyl iodides) may favor the "softer" nitrogen atom.

-

Mitsunobu Reaction: For challenging substrates, the Mitsunobu reaction can be an excellent alternative for achieving selective O-alkylation.[5][6] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the nucleophile.[7]

-

Possible Cause 2: Partial Deprotection of the Boc Group

-

Explanation: While generally stable to the basic conditions of the Williamson ether synthesis, prolonged reaction times at elevated temperatures, or the presence of certain Lewis acidic impurities, could lead to partial deprotection of the Boc group. The resulting free amine is a potent nucleophile and will compete for the alkylating agent.

-

Solution:

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

-

Moderate Temperatures: Aim for the lowest effective temperature, typically between 50-100°C.[2]

-

Purification of Reagents: Ensure the purity of your starting materials and solvents.

-

Reaction Selectivity Diagram

Caption: Competing Reaction Pathways in Etherification.

Q3: My purification is challenging due to byproducts. What are the likely culprits and how can I remove them?

Purification difficulties often arise from unreacted starting materials or the formation of stable byproducts.

Common Byproducts and Purification Strategies

| Byproduct | Formation Mechanism | Purification Strategy |

| Triphenylphosphine oxide (TPPO) | Stoichiometric byproduct of the Mitsunobu reaction.[8] | Often crystallizes from the reaction mixture. Can also be removed by chromatography or by conversion to a water-soluble phosphonium salt. |

| Hydrazine dicarboxylate | Byproduct from the reduction of DEAD or DIAD in the Mitsunobu reaction.[5] | Typically removed by aqueous workup or chromatography. Using polymer-bound reagents can simplify removal.[5] |

| Elimination Product (Alkene) | E2 elimination, especially with secondary/tertiary alkyl halides.[2] | Careful chromatography is usually required to separate the alkene from the desired ether, as they may have similar polarities. |

| Unreacted Hydroxypyridine | Incomplete reaction. | Can often be removed by an aqueous basic wash (e.g., with NaOH solution) to deprotonate the acidic hydroxyl group and extract it into the aqueous layer. |

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best method for the etherification of sterically hindered Boc-amino-hydroxypyridines?

For sterically hindered substrates, the standard Williamson ether synthesis may be slow or inefficient.[9][10] The Mitsunobu reaction is often a superior choice in these cases.[11] It proceeds under milder, neutral conditions and can often overcome the steric barriers that hinder the SN2 pathway.[6] However, be mindful of the potential for N-alkylation, which can be influenced by solvent and reagent choice.[3]

Q: Can I use Phase Transfer Catalysis (PTC) for this reaction?

Yes, Phase Transfer Catalysis can be a highly effective method, particularly for larger-scale reactions.[12] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the pyridinoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[13][14] This can allow for the use of less expensive bases like NaOH or K₂CO₃ and can simplify the reaction setup.[15]

Q: What are the best practices for Boc deprotection after a successful etherification?

The Boc group is typically removed under acidic conditions.[16]

-

Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate is commonly used.[17][]

-

Potential Issues:

-

tert-Butylation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.[16][19] To prevent this, a scavenger such as anisole, thioanisole, or triethylsilane should be added.

-

Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, you may need to use milder deprotection methods.[20][21]

-

Boc Deprotection Mechanism and Side Reaction

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. crdeepjournal.org [crdeepjournal.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 17. jk-sci.com [jk-sci.com]

- 19. BOC deprotection [ms.bzchemicals.com]

- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

Technical Support Center: Strategies to Mitigate Racemization in Aminopyridine Carbamate Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the coupling of N-protected amino acids to aminopyridine carbamates. The lower nucleophilicity of the aminopyridine nitrogen often necessitates more forceful reaction conditions, which can unfortunately promote racemization. This document provides in-depth, field-proven insights into the causes of racemization and offers practical, evidence-based strategies for its prevention and mitigation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding racemization in the context of aminopyridine carbamate coupling.

Q1: What is racemization, and why is it a critical issue in peptide and amide synthesis?

A1: Racemization is the process by which a chirally pure compound, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In pharmaceutical and biological applications, the stereochemistry of a molecule is critical to its function.[1][2] Often, only one enantiomer is biologically active, while the other may be inactive or, in some cases, cause harmful side effects.[1][2] Therefore, maintaining high stereochemical purity is a non-negotiable aspect of synthesizing therapeutic peptides and related molecules.[1][2]

Q2: What is the primary chemical mechanism that leads to racemization during amide bond formation?

A2: The most common mechanism involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4][5][6] The process unfolds as follows:

-

The coupling reagent activates the carboxyl group of the N-protected amino acid.

-

This activated intermediate can then be attacked intramolecularly by the carbonyl oxygen of the N-protecting group, leading to cyclization and the formation of the oxazolone.[4][6]

-

The proton on the α-carbon of this planar oxazolone ring is now significantly more acidic and can be easily removed by a base in the reaction mixture.[5][7]

-

This deprotonation results in a loss of the original stereochemistry. When the incoming amine (the aminopyridine carbamate) attacks the oxazolone, it can do so from either face of the planar ring, leading to a mixture of L- and D-products.[5]

Q3: Why are aminopyridine carbamates particularly challenging to couple without racemization?

A3: Aminopyridines are generally considered weakly nucleophilic amines.[8] To achieve a reasonable reaction rate, chemists may be tempted to use highly reactive coupling reagents, higher temperatures, or stronger bases. These very conditions that accelerate the desired coupling also significantly accelerate the competing racemization pathway via oxazolone formation.[7][9] The challenge lies in finding a delicate balance where the amide bond forms efficiently without providing enough energy or time for the activated intermediate to racemize.

Q4: What are the key experimental factors that influence the rate of racemization?

A4: Several factors must be carefully controlled:

-

Coupling Reagent: The choice of coupling reagent dictates the reactivity of the activated amino acid. Highly reactive intermediates are more prone to oxazolone formation.[4][5]

-

Additives: Certain additives can intercept the highly reactive intermediate to form a more stable active ester that is less prone to racemization.[5][7][10]

-

Base: The strength and steric hindrance of the base used can dramatically affect the rate of α-proton abstraction from the oxazolone intermediate.[9][11]

-

Temperature: Higher temperatures increase the rates of all reactions, including the undesired racemization pathway.[11]

-

Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the coupling and racemization pathways.[11]

Section 2: Troubleshooting Guide for Racemization Issues

This section provides a systematic approach to diagnosing and solving racemization problems encountered during the coupling of aminopyridine carbamates.

Problem: My final product analysis (e.g., by chiral HPLC) shows significant epimerization (>2%). What are the likely causes and how can I resolve this?

Solution Pathway 1: Re-evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.

-

Initial Assessment: Are you using a carbodiimide like DCC or EDC without an additive? This is a common source of high racemization.[7][11] While effective for forming amide bonds, carbodiimides generate a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[4][12]

-

Corrective Action 1: Introduce Suppressing Additives. If using a carbodiimide, the addition of a nucleophilic additive is mandatory for suppressing racemization.[7][13] These additives function by converting the O-acylisourea to an active ester that is more stable and less prone to cyclization.[5][12]

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Now considered a gold standard, Oxyma is a non-explosive and highly effective alternative to HOBt.[7][12][14] It provides high coupling rates with low racemization.[7]

-

HOAt (1-Hydroxy-7-azabenzotriazole): Known for its superior performance in reducing racemization, particularly in difficult couplings, though it has safety concerns related to its explosive nature.[7][14]

-

HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt is effective at suppressing racemization but is now often replaced by safer alternatives like Oxyma due to its explosive properties.[7][12][14][15]

-

-

Corrective Action 2: Switch to a Modern Onium Salt Reagent. For challenging couplings like those with aminopyridines, upgrading to a modern phosphonium or aminium/uronium salt reagent is highly recommended. These reagents often have the racemization-suppressing moiety built into their structure or are used in protocols that inherently minimize stereochemical loss.

-

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]-uronium hexafluorophosphate): An Oxyma-based uronium salt that is highly efficient, exhibits excellent solubility, and shows very low levels of racemization.[1][7][16][17][18] It is often considered superior to benzotriazole-based reagents in terms of safety and performance.[17]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): The inclusion of a HOAt moiety in HATU makes it highly effective and generally provides low levels of racemization, outperforming older reagents like HBTU.[3][13][19]

-

Visual Guide 1: The Oxazolone Racemization Pathway

The diagram below illustrates the critical oxazolone intermediate pathway that leads to the loss of stereochemical integrity. The key step to control is the formation of the planar oxazolone ring, which is susceptible to base-catalyzed deprotonation and subsequent non-stereoselective attack by the amine.

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Solution Pathway 2: Optimize the Base and Reaction Temperature

Even with the best reagents, improper base selection or temperature control can undermine your efforts.

-

Initial Assessment: Are you using a strong, non-hindered base like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIPEA)? These can aggressively deprotonate the oxazolone intermediate.[9]

-

Corrective Action 1: Use a Weaker or More Sterically Hindered Base. The ideal base should be strong enough to deprotonate the ammonium salt of the incoming amine but not so strong that it readily abstracts the α-proton of the oxazolone.

-

Corrective Action 2: Lower the Reaction Temperature. Racemization has a higher activation energy than the desired coupling reaction.

-

Perform the coupling at 0 °C or even lower if the reaction kinetics allow.[11] This will disproportionately slow down the rate of racemization compared to the rate of amide bond formation.

-

Section 3: Data Summary & Reagent Comparison

Choosing the right combination of coupling reagent and additive is crucial. The following table summarizes a qualitative comparison of common reagents regarding their tendency to cause racemization.

| Coupling Method | Additive | Relative Racemization Risk | Key Considerations |

| DIC/DCC | None | Very High | Not recommended for chiral amino acids without an additive.[11] |

| DIC/DCC | HOBt | Low-Medium | Classic method, but HOBt has safety concerns.[7][13][14] |

| DIC/DCC | HOAt | Low | Very effective, but HOAt also has safety/explosive risks.[7][14] |

| DIC/DCC | OxymaPure | Low | Excellent, safe, and effective modern choice. [7][12][20] |

| HBTU | None | Low-Medium | Generally good, but can be outperformed by HATU.[3][15] |

| HATU | None | Low | Excellent for rapid coupling with minimal epimerization.[3][13][19] |

| COMU | None | Very Low | State-of-the-art reagent; highly efficient and safe. [16][17][18] |

Section 4: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for a low-racemization coupling of an N-Fmoc protected amino acid to an aminopyridine carbamate using COMU.

Objective: To couple Fmoc-L-Alanine to (pyridin-2-yl)methyl (4-aminophenyl)carbamate with minimal racemization.

Materials:

-

Fmoc-L-Alanine (1.0 eq)

-

(Pyridin-2-yl)methyl (4-aminophenyl)carbamate (1.0 eq)

-

COMU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

-

Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the Fmoc-L-Alanine (1.0 eq) and the aminopyridine carbamate (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to suppress the rate of racemization.

-

Reagent Addition: To the cooled solution, add COMU (1.1 eq). A color change may be observed.[16][17]

-

Base Addition: Slowly add the base (DIPEA or 2,4,6-Collidine, 2.0 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to determine the point of completion. Avoid unnecessarily long reaction times.

-

Work-up: Once the reaction is complete, quench the reaction with water. The byproducts of COMU are water-soluble, which facilitates a cleaner workup.[16][17] Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Chiral Analysis: Critically, analyze the stereochemical purity of the final product using chiral HPLC to quantify the percentage of the desired L-enantiomer versus the undesired D-enantiomer.[21][22][23][24][25]

Visual Guide 2: Workflow for Troubleshooting Racemization

Use this decision tree to systematically address racemization issues in your experiments.

Caption: A logical workflow for troubleshooting and mitigating racemization.

References

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- COMU; CAS 1075198-30-9. Aapptec Peptides.

- A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.

- An efficient Coupling Reagent: COMU. ChemicalBook.

- Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Wavelength Pharmaceuticals.

- Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS.

- Detection of Amino Acids Using HPLC with CD Detection. JASCO Inc.

- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.

- IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. PMC.

- Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

- Coupling Reagents. Aapptec Peptides.

- Epimeris

- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.

- Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. Benchchem.

- Coupling Reagents.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- The Role of HOBt and HBTU in Peptide Coupling Reactions. Xiamen Amoytop Biotech Co., Ltd.

- Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.

- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies.

- Epimerization by oxazolone formation.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

- Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemiz

- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.

- (PDF) Racemization in peptide synthesis.

- Coupling Reagents. Luxembourg Bio Technologies.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.

- Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines.

- Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. Luxembourg Bio Technologies.

- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.

- Ynamide Coupling Reagents: Origin and Advances. PMC.

- Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. researchgate.net [researchgate.net]

- 20. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. chromatographytoday.com [chromatographytoday.com]

- 23. jascoinc.com [jascoinc.com]

- 24. researchgate.net [researchgate.net]

- 25. chromatographyonline.com [chromatographyonline.com]

Technical Comparison Guide: 1H NMR Characterization of tert-butyl (4-hydroxypyridin-2-yl)carbamate

This guide provides a technical comparison and characterization framework for tert-butyl (4-hydroxypyridin-2-yl)carbamate (CAS: 937263-39-3), a critical intermediate in the synthesis of kinase inhibitors (e.g., Tucatinib).[1]

The content focuses on distinguishing the target mono-protected carbamate from common impurities (N,O-diBoc, free amine) and interpreting the complex tautomeric signals often observed in NMR spectroscopy.

Executive Summary & Diagnostic Criteria

Product: tert-butyl (4-hydroxypyridin-2-yl)carbamate (N-Boc-4-hydroxypyridin-2-amine) Primary Application: Intermediate for kinase inhibitors (e.g., HER2 inhibitors).[1] Critical Quality Attribute (CQA): Regioselectivity of the Boc protection (N-Boc vs. O-Boc vs. N,O-diBoc).

Quick Diagnostic Table (1H NMR in DMSO-d₆/CD₃CN):

| Feature | Target (N-Boc) | Impurity: N,O-diBoc | Impurity: Starting Material |

|---|---|---|---|

| Boc Signal | Singlet (9H) ~1.5 ppm | Two Singlets (18H) ~1.4 & 1.6 ppm | None |

| Aromatic H-3 | ~7.0 - 7.3 ppm (Broad/Singlet) | ~6.6 ppm (Sharp Doublet) | ~5.5 ppm (Upfield) |

| H-6 Proton | ~7.8 - 8.0 ppm (Doublet) | ~8.0 - 8.4 ppm (Doublet) | ~7.2 ppm (Doublet) |

| Exchangeables | 2 Signals (NH & OH) | 0 Signals (if N,O-diBoc) | 3 Signals (NH₂, OH/NH) |[1]

Structural Analysis & Tautomerism

The characterization of this compound is complicated by prototropic tautomerism . The 4-hydroxypyridine moiety exists in equilibrium between the pyridinol (A) and 4-pyridone (B) forms.[1] The N-Boc group at the 2-position stabilizes the amino form but influences the ring electron density.

Diagram: Tautomeric Equilibrium & Impurity Pathways

Caption: Reaction pathways showing the competition between mono-protection (Target) and over-protection (N,O-diBoc), alongside the tautomeric shift observed in polar solvents.

Comparative NMR Data Analysis

The following data compares the target compound against its bis-protected impurity and the starting material. Data is synthesized from literature precedents for 2-amino-4-hydroxypyridine derivatives (e.g., Nottingham ePrints, J. Org.[1] Chem.).[1][2][3][4][5][6][7][8][9][10]

Table 1: Chemical Shift Comparison (δ ppm)

Solvent: CD₃CN or DMSO-d₆ (shifts vary by ±0.2 ppm depending on concentration/water content)[1]

| Proton Assignment | Target: N-Boc-4-hydroxy (Mono) | Impurity: N,O-diBoc (Bis) | Starting Material: 2-Amino-4-hydroxy |

| H-6 (d, J~6Hz) | 7.86 | 7.97 | 7.35 |

| H-3 (d/s) | 6.99 (Broad*) | 6.58 (Sharp) | 5.60 |

| H-5 (dd) | 6.38 | 6.68 | 6.10 |

| Boc (-C(CH₃)₃) | 1.49 (s, 9H) | 1.42 (s, 9H) & 1.55 (s, 9H) | — |

| NH (Carbamate) | ~9.5 - 10.5 (Broad) | — | — |

| OH / NH (Ring) | ~11.0 - 12.5 (Very Broad) | — | ~6.0 (Broad NH₂) |

Key Interpretation Notes:

-

The "Missing" H-3: In the target mono-Boc compound, the H-3 proton (located between the carbamate and the hydroxyl) often appears broadened or shifted due to hydrogen bonding with the carbonyl oxygen of the Boc group or tautomeric exchange. In the N,O-diBoc impurity, this exchange is locked, resulting in a sharp doublet.

-

H-5 Shift: The H-5 proton is the most shielded aromatic signal (lowest ppm) in the target structure due to the electron-donating effect of the 4-OH group.

-

Solvent Effect: In CDCl₃ , the OH signal may not be visible, and the amide NH is often sharp (~8-9 ppm). In DMSO-d₆ , both exchangeable protons are typically visible but broad.

Experimental Protocol: Characterization Workflow

To ensure scientific integrity, the following protocol distinguishes the regioisomers using standard 1D and 2D NMR techniques.

Step 1: Sample Preparation[1]

-

Mass: Dissolve 5–10 mg of the isolated solid.

-

Solvent: Use DMSO-d₆ for the initial screen to ensure solubility of the polar hydroxy species. Use CD₃CN (Acetonitrile-d3) if resolution of the aromatic region is poor in DMSO.

-

Tube: Standard 5mm NMR tube.

Step 2: D₂O Shake Test (Validation)

-

Acquire the standard 1H spectrum.

-

Add 1–2 drops of D₂O to the tube and shake.

-

Re-acquire the spectrum.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)

If the N-Boc vs. O-Boc assignment is ambiguous:

-

N-Boc: The Boc carbonyl carbon (~153 ppm) will show a correlation to the NH proton.

-

O-Boc: The Boc carbonyl carbon (~151 ppm) will show a correlation to the H-3 and H-5 aromatic protons (3-bond coupling).[1]

Diagram: Decision Logic for Purity

Caption: QC workflow for identifying the correct mono-protected species using 1H NMR signal integration and shift analysis.

References

-

Nottingham ePrints. (2013).[1] Bismuth-Mediated Arylation of Weak Nucleophiles. (Data for Compound S3b). Link

-

BenchChem. (2025).[1] Spectroscopic Profile of 2-Amino-4-hydroxypyridine.Link[1]

-

ChemicalBook. (2024).[1] tert-Butyl (4-hydroxypyridin-2-yl)carbamate Product Page.[1][11]Link[1]

-

Journal of Organic Chemistry. (2003). Synthesis of Carbapenam-3-carboxylic Acid Methyl Ester.[12] (Discussion of N-Boc tautomerism). Link[1]

Sources

- 1. Hesperidin(520-26-3) 13C NMR spectrum [chemicalbook.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. 937263-39-3 CAS|(4-羟基吡啶-2-基)氨基甲酸叔丁酯|生产厂家|价格信息 [m.chemicalbook.com]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation of Boc-Protected Aminopyridines

For researchers and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. Among the myriad of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its sensitivity and specificity. However, the interpretation of mass spectra, particularly the fragmentation patterns of protected functional groups, can be a complex endeavor. This guide provides an in-depth, comparative analysis of the LC-MS fragmentation patterns of tert-butoxycarbonyl (Boc)-protected aminopyridines, offering insights into the underlying chemical principles and providing practical experimental guidance.

The "Why" Behind the Fragmentation: Understanding the Fundamentals

Before delving into the specifics of Boc-aminopyridines, it is crucial to grasp the core concepts of Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). ESI is a "soft" ionization technique that generates intact molecular ions (or, more accurately, pseudomolecular ions) with minimal fragmentation.[1][2][3] This is advantageous for determining the molecular weight of an analyte. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to CID. In this process, the ion's kinetic energy is increased, and upon collision with an inert gas, it fragments in a predictable manner, revealing details about its structure.[4]

The Boc protecting group is widely used in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions.[5][6] In the context of mass spectrometry, its fragmentation behavior is highly characteristic and provides a diagnostic signature for its presence in a molecule.

The Signature Fragmentation of the Boc Group: A Tale of Two Losses

Under typical positive-ion ESI-MS/MS conditions, the protonated Boc-protected amine undergoes a well-defined fragmentation cascade. The most prominent and diagnostic fragmentation pathway involves the neutral loss of isobutylene (56 Da), followed by the subsequent loss of carbon dioxide (44 Da).[7][8]

This process can be rationalized by a gas-phase rearrangement. The initial protonation can occur on either the carbamate oxygen or the amine nitrogen. Regardless of the initial protonation site, a subsequent rearrangement facilitates the elimination of the stable, neutral isobutylene molecule. This results in the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the protonated amine.

Another, often less intense, fragmentation pathway is the direct loss of the entire Boc group (101 Da), leading directly to the protonated amine. The relative abundance of these fragment ions can be influenced by the collision energy and the specific chemical environment of the Boc group within the molecule.

Positional Isomerism Matters: A Comparative Analysis of Boc-Aminopyridine Fragmentation

The position of the Boc-amino group on the pyridine ring significantly influences the fragmentation pattern. This is primarily due to the electronic effects of the pyridine nitrogen and its influence on the proton affinity of the different atoms within the molecule. Let's compare the expected fragmentation patterns of 2-, 3-, and 4-Boc-aminopyridine.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| [2-Boc-aminopyridine + H]⁺ | [M+H - 56]⁺ | Loss of isobutylene |

| [M+H - 100]⁺ | Loss of isobutylene and CO₂ (protonated 2-aminopyridine) | |

| [M+H - 101]⁺ | Loss of the entire Boc group | |

| [3-Boc-aminopyridine + H]⁺ | [M+H - 56]⁺ | Loss of isobutylene |

| [M+H - 100]⁺ | Loss of isobutylene and CO₂ (protonated 3-aminopyridine) | |

| [M+H - 101]⁺ | Loss of the entire Boc group | |

| [4-Boc-aminopyridine + H]⁺ | [M+H - 56]⁺ | Loss of isobutylene |

| [M+H - 100]⁺ | Loss of isobutylene and CO₂ (protonated 4-aminopyridine) | |

| [M+H - 101]⁺ | Loss of the entire Boc group |

While the primary fragmentation pathways are similar for all three isomers, the relative intensities of the fragment ions can differ. For instance, the proton affinity of the pyridine nitrogen is highest in the 4-position and lowest in the 2-position. This can influence where the initial protonation occurs during ESI, which in turn can affect the subsequent fragmentation cascade. A higher proton affinity at the pyridine nitrogen might favor fragmentation pathways that retain the charge on the pyridine ring, potentially leading to a more abundant [M+H - 100]⁺ ion for 4-Boc-aminopyridine compared to its isomers under identical CID conditions.

Visualizing the Fragmentation Pathways

To better illustrate the fragmentation mechanisms, the following diagrams depict the key fragmentation steps for Boc-protected aminopyridines.

Caption: General fragmentation pathway of a Boc-protected amine.

Caption: Key fragmentation products of Boc-aminopyridine isomers.

Experimental Protocol: A Self-Validating System

To obtain reliable and reproducible fragmentation data, a robust LC-MS method is paramount. The following protocol provides a starting point for the analysis of Boc-protected aminopyridines.

1. Sample Preparation:

-

Dissolve the Boc-aminopyridine standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.[9]

-

Mobile Phase A: 0.1% formic acid in water. The acidic mobile phase aids in the protonation of the analytes for positive ion ESI.[9][10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound of interest. The exact gradient profile should be optimized for the specific analyte and column.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0-4.0 kV.

-

Gas Temperature: 300-350 °C.

-

Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-45 psi.

-

MS1 Scan Range: m/z 100-500 (or a range that includes the expected precursor ion).

-

MS/MS (CID) Conditions:

-

Select the protonated molecular ion ([M+H]⁺) of the Boc-aminopyridine as the precursor ion.

-

Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways and to optimize the abundance of the diagnostic fragment ions.

-

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The consistent observation of the characteristic neutral losses of 56 Da and 44 Da across a range of collision energies provides a high degree of confidence in the identification of the Boc-protected amine. Furthermore, the accurate mass measurement of the precursor and fragment ions using a high-resolution mass spectrometer can further confirm the elemental composition and identity of the compound.

Conclusion: From Complex Spectra to Confident Identification

The LC-MS fragmentation of Boc-protected aminopyridines follows a predictable and diagnostic pattern, primarily characterized by the sequential loss of isobutylene and carbon dioxide. Understanding the influence of positional isomerism on the relative abundance of these fragments can provide an additional layer of structural information. By employing a well-designed experimental protocol and a logical approach to data interpretation, researchers can confidently identify and characterize these important synthetic intermediates. This guide serves as a foundational resource, empowering scientists to navigate the complexities of mass spectral interpretation and accelerate their research and development efforts.

References

-

Electrospray ionization - Wikipedia . (n.d.). Retrieved February 12, 2026, from [Link]

-

Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry . (2022, May 8). YouTube. Retrieved February 12, 2026, from [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte . (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine . (2020, April 1). PubMed. Retrieved February 12, 2026, from [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia . (n.d.). Retrieved February 12, 2026, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . (n.d.). Retrieved February 12, 2026, from [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors . (2024, December 12). Zhipu Xuebao. Retrieved February 12, 2026, from [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation : r/OrganicChemistry . (2023, June 11). Reddit. Retrieved February 12, 2026, from [Link]

-

A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring . (2025, September 10). NIH. Retrieved February 12, 2026, from [Link]

-

Effect of pH on LC-MS Analysis of Amines . (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. reddit.com [reddit.com]

- 9. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

Navigating the Disposal of Tert-butyl 4-hydroxypyridin-2-ylcarbamate: A Guide for Laboratory Professionals

For researchers and scientists engaged in drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 4-hydroxypyridin-2-ylcarbamate (CAS No. 937263-39-3), ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for tert-butyl 4-hydroxypyridin-2-ylcarbamate (CAS No. 937263-39-3) was not publicly available. The following procedures are based on a comprehensive evaluation of safety data for structurally similar compounds and established best practices for laboratory chemical waste disposal as mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's conditions and to consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: A Precautionary Approach

Given the absence of a specific SDS, a cautious approach to hazard identification is warranted. Analysis of analogous chemical structures, such as other carbamate and pyridine derivatives, suggests that tert-butyl 4-hydroxypyridin-2-ylcarbamate should be handled as a substance with the potential for the following hazards:

-

Skin Irritation: Many organic carbamates and pyridine compounds can cause skin irritation upon contact.[1][2]

-

Eye Irritation: Direct contact with the eyes is likely to cause irritation.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

-

Combustibility: While not definitively established, related compounds are classified as combustible solids. Therefore, it should be kept away from open flames and high temperatures.

It is crucial to operate under the assumption that this compound may possess these hazards until proven otherwise by definitive toxicological and safety data.

Personal Protective Equipment (PPE): Your First Line of Defense